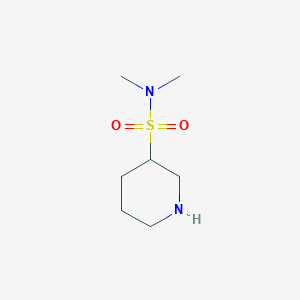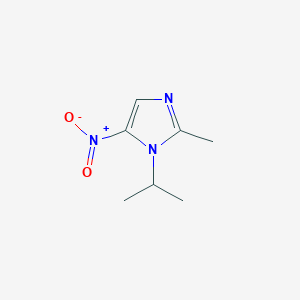![molecular formula C11H11Cl2N3O4 B6612555 Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- CAS No. 5635-21-2](/img/structure/B6612555.png)
Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-
Übersicht
Beschreibung
Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-] (Acetamide) is an organic compound with a molecular formula of C7H7Cl2N3O2. It is synthesized from the reaction of acetamide and 3-nitrophenylmethylenebis(2-chloroacetamide). Acetamide is a white crystalline solid with a melting point of 140-142°C. It is used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a starting material for the synthesis of other compounds, such as amino acids and peptides.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a starting material for the synthesis of other compounds, such as amino acids and peptides. Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- is also used in the synthesis of metal-organic frameworks, which are porous materials used for a variety of applications, such as drug delivery and catalysis.
Wirkmechanismus
Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- is an organic compound that is used in the synthesis of various organic compounds. It is believed to act as a catalyst in the reaction of acetamide and 3-nitrophenylmethylenebis(2-chloroacetamide). The reaction is believed to proceed through a nucleophilic substitution reaction, where the acetamide molecule acts as a nucleophile and attacks the 3-nitrophenylmethylenebis(2-chloroacetamide) molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- are not well understood. It is believed that Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- does not have any direct effects on the body, as it is not absorbed into the bloodstream. However, it is possible that Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- may interact with other compounds in the body, leading to potential biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- in laboratory experiments is that it is relatively easy to synthesize and is not toxic. It is also relatively inexpensive and can be stored for long periods of time without degradation. The main limitation of using Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- in scientific research. One potential direction is the use of Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- as a starting material for the synthesis of other compounds, such as amino acids and peptides. Another potential direction is the use of Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- in the synthesis of metal-organic frameworks, which are porous materials used for a variety of applications, such as drug delivery and catalysis. Additionally, Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- could be used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. Finally, further research could be conducted to better understand the biochemical and physiological effects of Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-.
Synthesemethoden
The synthesis of Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- is achieved through the reaction of acetamide and 3-nitrophenylmethylenebis(2-chloroacetamide). This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-100°C for 30 minutes. The reaction produces Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- and a byproduct of water.
Eigenschaften
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-(3-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O4/c12-5-9(17)14-11(15-10(18)6-13)7-2-1-3-8(4-7)16(19)20/h1-4,11H,5-6H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCQZOWNDMILRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(NC(=O)CCl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368883 | |
| Record name | Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- | |
CAS RN |
5635-21-2 | |
| Record name | Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane](/img/structure/B6612491.png)

![1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6612504.png)

![2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid](/img/structure/B6612513.png)

![3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid](/img/structure/B6612525.png)

![(2S,6'R)-2'-(benzyloxy)-7-chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione](/img/structure/B6612538.png)
![(3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6612545.png)

![2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B6612556.png)
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-](/img/structure/B6612565.png)